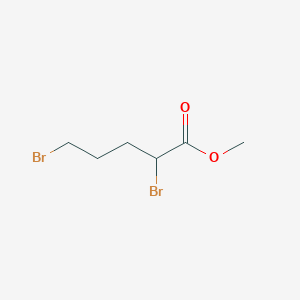

Methyl 2,5-dibromopentanoate

CAS No.: 50995-48-7

Cat. No.: VC2445288

Molecular Formula: C6H10Br2O2

Molecular Weight: 273.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50995-48-7 |

|---|---|

| Molecular Formula | C6H10Br2O2 |

| Molecular Weight | 273.95 g/mol |

| IUPAC Name | methyl 2,5-dibromopentanoate |

| Standard InChI | InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3 |

| Standard InChI Key | YVHCGWPKBSEBTH-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CCCBr)Br |

| Canonical SMILES | COC(=O)C(CCCBr)Br |

Introduction

Chemical Structure and Properties

Structural Information

Methyl 2,5-dibromopentanoate is an organic compound characterized by the presence of two bromine atoms at the 2 and 5 positions of a pentanoate chain with a methyl ester functional group. Its structural details are summarized in Table 1.

Table 1: Structural Information of Methyl 2,5-Dibromopentanoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀Br₂O₂ |

| Molecular Weight | 273.95 g/mol |

| SMILES | COC(=O)C(CCCBr)Br |

| InChI | InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3 |

| InChIKey | YVHCGWPKBSEBTH-UHFFFAOYSA-N |

| CAS Number | 50995-48-7 |

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that influence its behavior in various chemical reactions and applications, as outlined in Table 2.

Table 2: Physical and Chemical Properties of Methyl 2,5-Dibromopentanoate

| Property | Value |

|---|---|

| Physical State | White powder |

| Density | 1.746 g/cm³ |

| Boiling Point | 135°C (at 17 mmHg) |

| Flash Point | 104.4°C |

| Solubility | Soluble in organic solvents; limited water solubility |

| Log P (Partition Coefficient) | 2.1-2.43 |

| Storage Temperature | 2-8°C |

Synthesis Methods

Traditional Synthetic Routes

The synthesis of methyl 2,5-dibromopentanoate typically involves bromination of methyl pentanoate. This process requires precise control of reaction conditions to ensure selective bromination at the desired positions. The bromination is generally performed under controlled temperature and catalytic conditions to optimize yield and purity.

Reaction Conditions and Optimization

Successful synthesis of methyl 2,5-dibromopentanoate requires careful consideration of reaction parameters including:

-

Temperature control

-

Catalyst selection

-

Reaction time

-

Purification methods

The product is typically purified through distillation or recrystallization techniques to achieve high purity levels necessary for research applications .

Mechanism of Action in Protein Modification

Bisalkylation-Elimination Mechanism

The primary mechanism through which methyl 2,5-dibromopentanoate functions in protein modification involves a two-step process:

-

Bisalkylation: Initial reaction with cysteine residues in proteins

-

Elimination: Subsequent elimination step leading to dehydroalanine formation

This mechanism has been extensively studied and verified in various protein systems. The reaction proceeds most efficiently under alkaline conditions (pH ~11), as the elimination step is pH-dependent .

Critical Factors Affecting Reaction Efficiency

Research has identified several factors that significantly influence the efficiency of cysteine to dehydroalanine conversion:

-

pH Conditions: Higher pH (around 11) is typically required for complete elimination

-

Reaction Time: Generally requires 2.5-5 hours for completion

-

Protein Concentration: Optimal concentration around 5 mg/mL; higher concentrations can lead to protein precipitation

-

Temperature: Moderate temperatures (typically 37°C) are used for most applications

As noted in studies, "reactions at lower pH values were found to result in incomplete elimination products with the pentanoate molecule attached to the protein" .

Applications in Protein Modification

Cysteine to Dehydroalanine Conversion

One of the most significant applications of methyl 2,5-dibromopentanoate is its use in the site-specific conversion of cysteine residues to dehydroalanine (Dha) in proteins. This transformation creates an electrophilic site that can subsequently undergo various modification reactions .

Post-Translational Modification Studies

The ability to generate dehydroalanine residues at specific positions enables researchers to:

-

Create synthetic post-translational modifications

-

Study protein structure-function relationships

-

Develop novel protein therapeutics

-

Generate antibody-drug conjugates

This approach has proven particularly valuable for studying methylated, acetylated, and glycosylated protein variants that would be challenging to obtain through other methods .

Case Study: Modification of Diphtheria Toxin CRM 197

Research has demonstrated the successful use of methyl 2,5-dibromopentanoate in modifying disulfide bonds in the diphtheria toxin CRM 197. The conversion was achieved by:

-

Selective reduction of the C186-C201 disulfide bond

-

Treatment with 500 equivalents of methyl 2,5-dibromopentanoate at pH 11

-

Introduction of two dehydroalanine residues at the former cysteine positions

This modification enabled further conjugation with polysaccharides, demonstrating the utility of this approach in vaccine development .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

Methyl 2,5-dibromopentanoate has been employed in the synthesis of various heterocyclic compounds, particularly five-membered rings. One notable example is its reaction with trichloroacetamide under solid-liquid phase transfer catalyst conditions .

Lantibiotics Synthesis

The compound has also been utilized in the synthesis of lantibiotics, a class of peptide antibiotics containing unusual amino acids. Research has shown that "dehydro amino acid synthesis using methyl 2,5-dibromopentanoate has enabled the expedient synthesis of ring A" in lantibiotic structures .

Comparison with Related Compounds

Other Dehydroalanine-Generating Reagents

Methyl 2,5-dibromopentanoate belongs to a family of reagents developed for cysteine to dehydroalanine conversion. Comparative analysis with related compounds provides insight into its specific advantages:

Table 3: Comparison of Dehydroalanine-Generating Reagents

| Reagent | Water Solubility | Selectivity | pH Requirements | Major Advantages |

|---|---|---|---|---|

| 1,4-Diiodobutane | Very low | Moderate | High pH | Simple structure |

| 2,5-Dibromohexanediamide (DBHDA) | Higher | High | Moderate-high pH | Commercial availability |

| Methyl 2,5-dibromopentanoate (MDBP) | Moderate | High | High pH (~11) | Efficient elimination |

| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | High | High | Lower pH possible | Water solubility |

Reactivity Differences

Methyl 2,5-dibromopentanoate shows distinctive reactivity patterns compared to other brominated esters:

-

The specific 2,5-dibromination pattern is crucial for its bisalkylation-elimination mechanism

-

The methyl ester group contributes to its specific reactivity profile

-

Its moderate lipophilicity (Log P: 2.1-2.43) influences its interaction with protein environments

Biological Activity

Protein Functionalization Applications

The ability of methyl 2,5-dibromopentanoate to generate dehydroalanine enables diverse protein functionalization strategies:

-

Thia-Michael Additions: Introduction of thiol-containing molecules

-

Aza-Michael Additions: Addition of nitrogen nucleophiles

-

C-C Bond Formation: Creation of carbon-carbon bonds at protein sites

These modifications have enabled the synthesis of proteins containing:

-

Methylated/acetylated lysine mimics

-

GlcNAcylated serine analogs

-

Phosphorylated residue mimics

Applications in Epigenetics Research

The compound has been instrumental in creating synthetic, modified histones for epigenetics research:

-

Installation of asymmetric dimethylarginine into nucleosomes

-

Generation of synthetic GlcNAcylated nucleosomes

-

Study of histone modification effects on chromatin stability

Current Research Trends and Future Perspectives

Recent Advances

Recent research has expanded the applications of methyl 2,5-dibromopentanoate in several directions:

-

Development of optimized reaction conditions with reduced protein precipitation

-

Combination with bioorthogonal chemistry approaches

-

Extension to selective modification of multi-cysteine proteins

-

Application in antibody-drug conjugate development

Future Research Directions

Several promising research directions are emerging:

-

Improved Reagent Design: Development of derivatives with enhanced water solubility and lower pH requirements

-

Expanded Substrate Scope: Application to challenging protein systems

-

Therapeutic Applications: Development of novel protein therapeutics through site-specific modification

-

Combinatorial Approaches: Integration with other chemical biology techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume